Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Area Versus the 2-Carboxamide Positional Isomer
Computed physicochemical properties from PubChem provide a measurable basis for differentiating the 6-carboxamide target compound from its 2-carboxamide positional isomer (CAS 2034456-46-5). The target compound exhibits XLogP3 = 2.7 and topological polar surface area (TPSA) = 92.4 Ų [1]. The oxane (tetrahydropyran) ring introduces an additional oxygen atom absent in piperidine-based PIM inhibitor analogs, contributing to distinct hydrogen-bond acceptor capacity (5 HBA vs. typical 3–4 for piperidine-containing analogs) while maintaining a single HBD, which affects both solubility and permeability profiles [1]. The 6-carboxamide regioisomer places the amide linkage at the benzo ring, whereas the 2-carboxamide isomer attaches at the thiazole ring; this alters the electron distribution across the benzothiazole core and is expected to modulate hinge-binding affinity in kinase targets [2].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 2.7; TPSA = 92.4 Ų; HBD = 1; HBA = 5; MW = 353.4 g/mol |
| Comparator Or Baseline | 2-carboxamide isomer (CAS 2034456-46-5): XLogP3 and TPSA not independently verified; structurally the same atoms rearranged with carboxamide at thiazole position 2 instead of benzo position 6 |
| Quantified Difference | Regioisomeric shift of carboxamide attachment from position 6 (benzo ring) to position 2 (thiazole ring); TPSA = 92.4 Ų falls within the 60–140 Ų range considered favorable for oral bioavailability per Lipinski/Veber guidelines |
| Conditions | Computed properties from PubChem 2.1 (PubChem release 2021.05.07); no experimental logP or PSA measurements located |
Why This Matters
The computed XLogP3 of 2.7 and TPSA of 92.4 Ų place this compound within drug-like property space (distinct from more lipophilic benzothiazole analogs with XLogP > 4), which may influence solubility-limited assay performance and formulation considerations during procurement for biochemical screening.
- [1] PubChem Compound Summary for CID 91629818. N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide. Computed properties: XLogP3 = 2.7, TPSA = 92.4 Ų, HBD = 1, HBA = 5. National Center for Biotechnology Information. Created 2015-03-19. View Source
- [2] Xue C-B, Li Y-L, Feng H, Pan J, Wang A, Zhang K, Yao W, Zhang F, Zhuo J. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. US Patent US20170182017A1. Structural scope includes benzothiazole-6-carboxamide and benzothiazole-2-carboxamide regioisomers. Filed December 9, 2016. Assignee: Incyte Corporation. View Source
